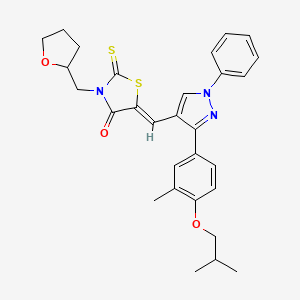
2-dodecyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl-1H-benzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole ring substituted with a dodecyl group at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-dodecyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with dodecanoic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Dodecyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products depend on the type of reaction. For instance, oxidation yields N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring, enhancing its chemical diversity.
Aplicaciones Científicas De Investigación
2-Dodecyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in developing antibacterial and antifungal agents.
Medicine: Research has shown potential anticancer activity, particularly against certain types of cancer cells.
Industry: It is used in the formulation of corrosion inhibitors and as an additive in lubricants to enhance their performance.
Mecanismo De Acción
The mechanism of action of 2-dodecyl-1H-benzimidazole varies depending on its application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: The compound interferes with cellular processes such as DNA replication and protein synthesis, inducing apoptosis in cancer cells.
Corrosion Inhibition: It forms a protective film on metal surfaces, preventing oxidation and corrosion.
Comparación Con Compuestos Similares
2-Dodecyl-1H-benzimidazole can be compared with other benzimidazole derivatives:
2-Phenyl-1H-benzimidazole: Known for its anticancer properties, but lacks the long alkyl chain that enhances the amphiphilic nature of this compound.
2-Methyl-1H-benzimidazole: Commonly used in pharmaceuticals, but does not exhibit the same level of surface activity as this compound.
2-Decyl-1H-benzimidazole: Similar in structure but with a shorter alkyl chain, affecting its solubility and surface activity.
The unique long dodecyl chain in this compound provides it with distinct amphiphilic properties, making it particularly useful in applications requiring surface activity, such as in corrosion inhibition and as surfactants.
Propiedades
Número CAS |
13060-28-1 |
|---|---|
Fórmula molecular |
C19H30N2 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
2-dodecyl-1H-benzimidazole |
InChI |
InChI=1S/C19H30N2/c1-2-3-4-5-6-7-8-9-10-11-16-19-20-17-14-12-13-15-18(17)21-19/h12-15H,2-11,16H2,1H3,(H,20,21) |
Clave InChI |
QGFGLYOMJKJZIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


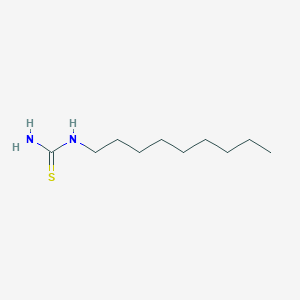
![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)
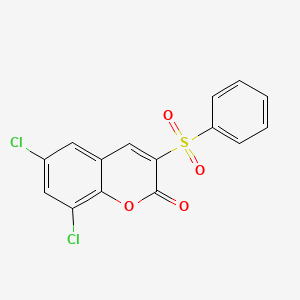

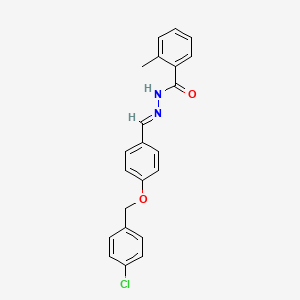

![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
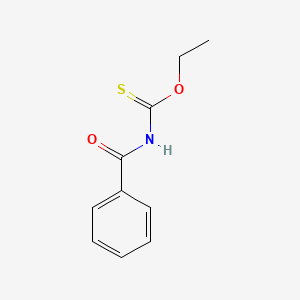
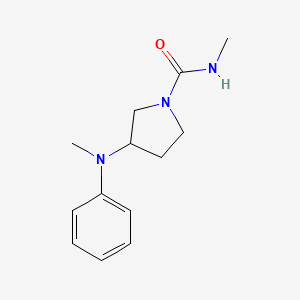
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)
